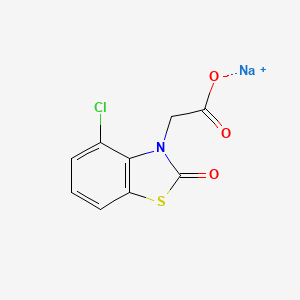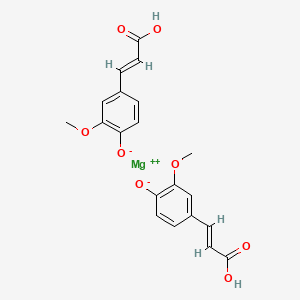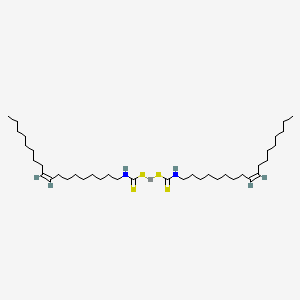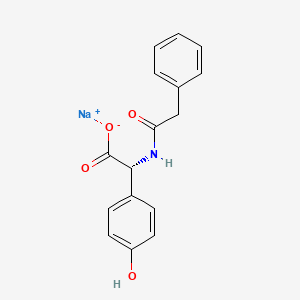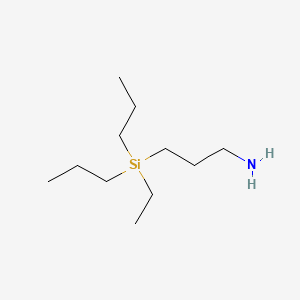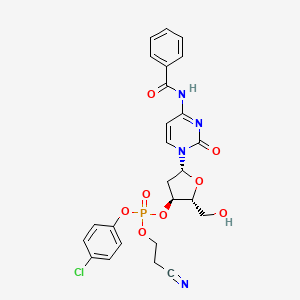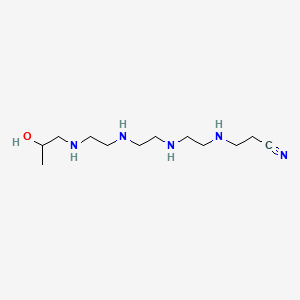
2-Hydroxymethylphenylhydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxymethylphenylhydroxylamine is an organic compound with the molecular formula C7H9NO2. It is a derivative of hydroxylamine, featuring a hydroxymethyl group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethylphenylhydroxylamine typically involves the reaction of hydroxylamine with benzaldehyde derivatives. One common method is the reduction of nitrobenzyl alcohol using catalytic hydrogenation. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxymethylphenylhydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong bases or acids
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Hydroxymethylphenylhydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-Hydroxymethylphenylhydroxylamine involves its interaction with various molecular targets. It can act as a reducing agent, donating electrons to other molecules. This property makes it useful in redox reactions and as an antioxidant. The compound can also form complexes with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Hydroxylamine: Shares the hydroxylamine functional group but lacks the phenyl and hydroxymethyl groups.
Phenylhydroxylamine: Similar structure but without the hydroxymethyl group.
Hydroxymethylphenylamine: Lacks the hydroxylamine group.
Uniqueness: 2-Hydroxymethylphenylhydroxylamine is unique due to the presence of both hydroxylamine and hydroxymethyl groups attached to a phenyl ring. This combination imparts distinct chemical properties, making it versatile for various applications .
Propriétés
Numéro CAS |
41882-63-7 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
[2-(hydroxyamino)phenyl]methanol |
InChI |
InChI=1S/C7H9NO2/c9-5-6-3-1-2-4-7(6)8-10/h1-4,8-10H,5H2 |
Clé InChI |
UDAWCALWUXUMQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CO)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


